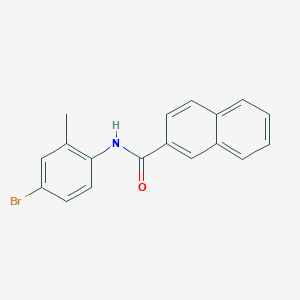

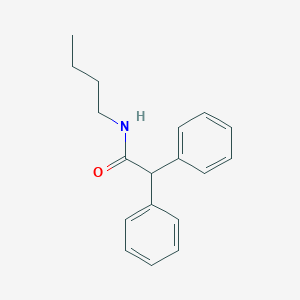

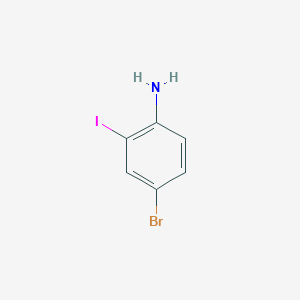

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline, also known as 4-Morpholin-4-yl-2-methyl-5-nitroaniline, is an organic compound that has been used in various scientific research applications due to its unique properties. It has a wide range of applications in the field of chemistry, including in the synthesis of other compounds, and its ability to act as a catalyst in certain reactions. In

Detaillierte Synthesemethode

Design of the Synthesis Pathway

The synthesis pathway for 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline involves the reaction of 2-methyl-5-nitroaniline with morpholine in the presence of a suitable catalyst to yield the desired product.

Starting Materials

2-methyl-5-nitroaniline, Morpholine, Catalyst

Reaction

Step 1: Dissolve 2-methyl-5-nitroaniline in a suitable solvent., Step 2: Add morpholine to the reaction mixture., Step 3: Add a suitable catalyst to the reaction mixture., Step 4: Heat the reaction mixture under reflux for a suitable period of time., Step 5: Allow the reaction mixture to cool to room temperature., Step 6: Filter the precipitated product and wash with a suitable solvent., Step 7: Dry the product under vacuum to yield 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline.

Wissenschaftliche Forschungsanwendungen

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline has a variety of applications in scientific research. It has been used as an intermediate in the synthesis of other compounds, such as 2-methyl-5-aminomethyl-4-nitrophenol, and as a catalyst in organic reactions. It has also been used as a reagent in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene. In addition, it has been used as a starting material in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene.

Wirkmechanismus

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline acts as a catalyst in certain reactions by increasing the rate of the reaction. This is due to its ability to form a complex with the reactants, which stabilizes the transition state and lowers the activation energy of the reaction. In addition, the compound can also act as an electron-donor, which can facilitate the formation of new bonds.

Biochemische Und Physiologische Effekte

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline is not known to have any biochemical or physiological effects. It is not known to be toxic to humans or animals, and is not known to interact with any biological molecules.

Vorteile Und Einschränkungen Für Laborexperimente

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline has several advantages for use in laboratory experiments. It is relatively inexpensive and easy to synthesize, and can be stored at room temperature for long periods of time. In addition, it is a relatively stable compound and does not react with many other chemicals. However, it is also important to note that it is a relatively volatile compound, and should be handled with care.

Zukünftige Richtungen

There are several potential future directions for the use of 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline. One potential application is in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene. Additionally, it could be used as a catalyst in organic reactions, such as the synthesis of polymers, or as a reagent in the synthesis of other compounds. Finally, it could be used as a starting material in the synthesis of other compounds, such as 2-methyl-5-nitro-4-amino-6-chlorobenzene.

Eigenschaften

IUPAC Name |

2-methyl-5-morpholin-4-yl-4-nitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H15N3O3/c1-8-6-11(14(15)16)10(7-9(8)12)13-2-4-17-5-3-13/h6-7H,2-5,12H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGDOQMNPRYXGPA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1N)N2CCOCC2)[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15N3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80387684 |

Source

|

| Record name | 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |

CAS RN |

329694-36-2 |

Source

|

| Record name | 2-Methyl-5-(morpholin-4-yl)-4-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80387684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Nitro-1,3-dihydrobenzo[c]isothiazole 2,2-dioxide](/img/structure/B187653.png)

![Ethyl 4-[(2-hydroxyethyl)amino]-2-(methylsulfanyl)pyrimidine-5-carboxylate](/img/structure/B187655.png)

![4-Phenyl-3,4-dihydro-1H-benzo[h]quinolin-2-one](/img/structure/B187660.png)

![N-[(2-fluorophenyl)carbamothioyl]-2-iodobenzamide](/img/structure/B187668.png)

![Propyl 4-[(2-bromobenzoyl)carbamothioylamino]benzoate](/img/structure/B187672.png)

![N-[(3,4-dichlorophenyl)carbamothioyl]-3-iodobenzamide](/img/structure/B187674.png)